1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one
Description
This compound features a bicyclic 6,7-dihydropyrazolo[1,5-a]pyrazine core substituted at position 1 with a propan-1-one chain and at position 3 with a 4-methoxyphenyl group. The methoxy substituent enhances solubility compared to non-polar analogs, while the ketone group may contribute to hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-21-15-5-2-13(3-6-15)4-7-16(20)18-10-11-19-14(12-18)8-9-17-19/h2-3,5-6,8-9H,4,7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMENKUIMKDTXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCN3C(=CC=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrazine ring system.
Functionalization of the core:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. For example, it may act as a negative allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2), which is involved in various neurological processes . By binding to this receptor, the compound can modulate its activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure Variations
The dihydropyrazolo[1,5-a]pyrazine/pyrimidine core is shared among analogs, but substituents and peripheral groups vary significantly:
Key Observations :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in Compound 29) increase metabolic stability but may reduce solubility.
- Polar Substituents (e.g., hydrazinyloxy in ME-3) enhance polarity, as reflected in lower TLC Rf values (0.40 vs. 0.45 for ME-1) .
- Core Heteroatom Changes: Pyrazolo[1,5-a]pyrimidinones (e.g., VU0462807) exhibit distinct electronic profiles compared to pyrazolo[1,5-a]pyrazines due to nitrogen positioning .
Key Observations :
Biological Activity
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(4-methoxyphenyl)propan-1-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure
The compound features a dihydropyrazolo framework with a methoxyphenyl substituent. Its unique structure allows for interactions with various biological targets, which may lead to significant pharmacological effects.
Antibacterial Properties
Research indicates that compounds structurally similar to this compound exhibit notable antibacterial activity. The presence of the pyrazolo moiety suggests potential efficacy against bacterial infections by inhibiting key bacterial enzymes or pathways.
Kinase Inhibition
One of the most promising aspects of this compound is its potential as an inhibitor of RIP1 kinase. This kinase plays a crucial role in inflammation and apoptosis, making it a target for therapeutic intervention in diseases such as cancer and neurodegenerative disorders. Preliminary studies have shown that this compound can modulate signaling pathways associated with cell death and inflammation.
Enzyme Modulation
Studies have also suggested that this compound may act as a modulator of various enzymes. This could lead to applications in treating conditions related to enzyme dysregulation.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo Core : Cyclization of appropriate precursors under controlled conditions.
- Functionalization : Introduction of the methoxyphenyl group through electrophilic substitution reactions.
The optimization of reaction conditions is crucial for achieving high yields and purity in industrial settings. Techniques such as continuous flow synthesis are often employed to enhance efficiency .
Case Studies
A series of studies have been conducted to evaluate the biological activity of this compound:
- Study on Antibacterial Activity : A comparative analysis demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, indicating its potential as a new antibacterial agent .
- Kinase Inhibition Assays : In vitro assays revealed that the compound effectively inhibited RIP1 kinase activity, leading to reduced cell death in models of neurodegeneration. These findings suggest its therapeutic potential in managing neurodegenerative diseases.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with other compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Phenylthio)propan-1-one | Lacks the pyrazole framework | Exhibits moderate antibacterial activity |
| 6,7-Dihydropyrazolo[1,5-a]pyrazine | Core structure without phenylthio | Known for anti-inflammatory properties |
| Pyrazolo[3,4-b]quinoline | Related heterocyclic structure | Different mechanisms of action in cancer therapy |
This table highlights the distinct biological activities attributed to the specific structural features of this compound.
Q & A
Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrazine derivatives, such as the target compound?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted pyrazole precursors with carbonyl-containing reagents. For example, refluxing pyrazole intermediates with chloranil in xylene (30 hours) followed by alkaline workup (5% NaOH) and recrystallization from methanol yields crystalline products . Alternatively, reductive lactamization of N-(pyrazolyl) α-amino acids can generate fused pyrazolo-pyrazine systems . Key steps include rigorous drying (anhydrous Na₂SO₄) and purification via recrystallization or column chromatography.
Q. How is the purity and structural integrity of the compound validated?
- Methodological Answer : Elemental analysis (e.g., C: 61.65%, H: 4.38%, N: 27.65%) and high-resolution mass spectrometry (HRMS) (calculated [M+H]⁺: 254.1042; observed: 254.1039) confirm molecular composition . Single-crystal X-ray diffraction provides definitive structural validation, with parameters such as unit cell dimensions (e.g., triclinic system, a = 7.1709 Å, b = 10.6982 Å, c = 13.9169 Å) and R-factor (0.041) ensuring accuracy .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in pyrazolo-pyrazine synthesis?
- Methodological Answer : Optimization studies suggest that extending reflux times (25–30 hours vs. shorter durations) enhances cyclization efficiency in xylene . Catalytic additives (e.g., p-toluenesulfonic acid) may accelerate ring closure. Solvent screening (e.g., DMF vs. xylene) and temperature gradients (80–140°C) can mitigate side reactions like over-oxidation. Monitoring via TLC or HPLC ensures intermediate stability .
Q. What strategies are effective for functionalizing the pyrazolo[1,5-a]pyrazine core at position 7?
- Methodological Answer : Electrophilic substitution at position 7 is facilitated by electron-donating groups on the pyrazine ring. For example, nitration or halogenation under mild conditions (e.g., HNO₃/AcOH at 0°C) introduces functional handles for further coupling . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 4-methoxyphenylboronic acid) enables aryl group installation .
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for structurally similar derivatives?
- Methodological Answer : Discrepancies in ¹H/¹³C NMR data often arise from conformational flexibility or solvent effects. Comparative analysis with X-ray structures (e.g., dihedral angles: α = 81.156°, β = 77.150°, γ = 72.278°) validates peak assignments . Advanced techniques like NOESY or variable-temperature NMR differentiate dynamic equilibria (e.g., keto-enol tautomerism) .
Data-Driven Analysis Questions
Q. What analytical techniques are critical for characterizing the crystalline morphology of this compound?
- Methodological Answer : Powder X-ray diffraction (PXRD) identifies phase purity and crystallinity, with COF-1/COF-5 analogs showing staggered or eclipsed layer stacking (space groups P63/mmc or P6/mmm) . Differential scanning calorimetry (DSC) evaluates thermal stability (decomposition >500°C) . Surface area analysis (BET: 711–1590 m²/g) correlates porosity with functional group density .
Q. How does the electronic nature of the 4-methoxyphenyl substituent influence the compound’s reactivity?
- Methodological Answer : The methoxy group’s electron-donating effect enhances resonance stabilization of the propan-1-one chain, reducing electrophilicity at the carbonyl carbon. UV-Vis spectroscopy (λmax ~270 nm) and computational studies (DFT HOMO-LUMO gaps) quantify this effect, guiding predictions for nucleophilic attack or photochemical behavior .
Functionalization and Application Questions
Q. What biological activity screening approaches are suitable for pyrazolo-pyrazine derivatives?
Q. How can computational modeling aid in predicting the compound’s supramolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
